molecular formula C4H3F3O B13457059 4,4,4-Trifluorocrotonaldehyde

4,4,4-Trifluorocrotonaldehyde

Cat. No.: B13457059
M. Wt: 124.06 g/mol
InChI Key: DSMJPTHORDDCAG-OWOJBTEDSA-N
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Description

4,4,4-Trifluorocrotonaldehyde is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of three fluorine atoms attached to the terminal carbon of the crotonaldehyde structure. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluorocrotonaldehyde typically involves the reduction of ethyl 4,4,4-trifluorocrotonate. One common method includes the use of lithium aluminum hydride and aluminum trichloride in anhydrous ether at 0°C. The reaction mixture is stirred for a couple of hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis route mentioned above can be scaled up for industrial purposes. The use of common reagents and straightforward reaction conditions makes it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluorocrotonaldehyde undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohols.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Trifluoromethylated carboxylic acids.

    Reduction: Trifluoromethylated alcohols.

    Substitution: Various trifluoromethylated derivatives depending on the nucleophile used.

Scientific Research Applications

4,4,4-Trifluorocrotonaldehyde is widely used in scientific research due to its ability to form trifluoromethylated stereogenic centers. This property makes it valuable in:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluorocrotonaldehyde involves its reactivity with nucleophiles, leading to the formation of various products. The presence of the trifluoromethyl group enhances its electrophilicity, making it a suitable candidate for enantioselective 1,4-addition reactions. These reactions often result in the formation of products with high optical purity .

Comparison with Similar Compounds

Similar Compounds

    Crotonaldehyde: Lacks the trifluoromethyl group, making it less reactive.

    Trifluoroacetaldehyde: Contains only one carbon atom, limiting its versatility in forming complex molecules.

Uniqueness

4,4,4-Trifluorocrotonaldehyde stands out due to its trifluoromethyl group, which significantly enhances its reactivity and makes it a valuable intermediate in various synthetic applications. Its ability to form trifluoromethylated stereogenic centers is a unique feature that is not commonly found in similar compounds .

Properties

Molecular Formula

C4H3F3O

Molecular Weight

124.06 g/mol

IUPAC Name

(E)-4,4,4-trifluorobut-2-enal

InChI

InChI=1S/C4H3F3O/c5-4(6,7)2-1-3-8/h1-3H/b2-1+

InChI Key

DSMJPTHORDDCAG-OWOJBTEDSA-N

Isomeric SMILES

C(=C/C(F)(F)F)\C=O

Canonical SMILES

C(=CC(F)(F)F)C=O

Origin of Product

United States

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